(5E)-1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: is a complex organic compound characterized by its unique structure, which includes a pyrimidine core substituted with a 3,4-dimethylphenyl group and a 1-phenyl-1H-pyrrol-2-ylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylbenzaldehyde with 1-phenyl-1H-pyrrole-2-carbaldehyde in the presence of a base to form the corresponding intermediate. This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole N-oxides, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly as a scaffold for the design of new drugs. Its structural features may enable interactions with various biological targets, making it a candidate for the development of therapeutic agents.
Industry: In the materials science field, the compound can be used in the synthesis of advanced materials with specific properties, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism by which (5E)-1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects is largely dependent on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit or activate certain enzymes involved in metabolic processes, leading to therapeutic effects in disease models.
Comparison with Similar Compounds
(5E)-1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: can be compared to other pyrimidine derivatives with similar structural motifs. Compounds like and share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The uniqueness of this compound lies in its specific combination of substituents and the resulting electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it distinct from other related compounds.
Properties
IUPAC Name |
(5E)-1-(3,4-dimethylphenyl)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-10-11-19(13-16(15)2)26-22(28)20(21(27)24-23(26)29)14-18-9-6-12-25(18)17-7-4-3-5-8-17/h3-14H,1-2H3,(H,24,27,29)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKMNDITVHCTMB-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=CC=C4)C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=CC=C4)/C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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